2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
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Overview
Description
2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N’-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a bromine atom, a phenyl group, and a pyrazole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N’-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the benzodiazepine derivative with the pyrazole moiety under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N’-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazepines .
Scientific Research Applications
2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N’-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N’-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets in the body. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its psychoactive properties. This interaction modulates the activity of neurotransmitters and affects various neural pathways .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate: Similar in structure but with a chlorine atom instead of bromine.
7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one: Another benzodiazepine derivative with a different substitution pattern.
Uniqueness
The uniqueness of 2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N’-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21BrN6O2 |
---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)-N-[(E)-(1-ethylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H21BrN6O2/c1-2-29-14-16(12-27-29)11-26-28-21(31)15-30-20-9-8-18(24)10-19(20)23(25-13-22(30)32)17-6-4-3-5-7-17/h3-12,14H,2,13,15H2,1H3,(H,28,31)/b26-11+ |
InChI Key |
DFZXSEMCVSYUPN-KBKYJPHKSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C=N/NC(=O)CN2C(=O)CN=C(C3=C2C=CC(=C3)Br)C4=CC=CC=C4 |
Canonical SMILES |
CCN1C=C(C=N1)C=NNC(=O)CN2C(=O)CN=C(C3=C2C=CC(=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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